molecular formula C15H24OS B3840120 1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene

1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B3840120
M. Wt: 252.4 g/mol
InChI Key: SEGZNCSTGYAQCK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with two methyl groups at positions 1 and 2, and a 4-propan-2-ylsulfanylbutoxy group at position 3. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized aromatic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

1,2-Dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene can be compared with other similar compounds, such as:

    1,2-Dimethylbenzene (o-Xylene): Lacks the 4-propan-2-ylsulfanylbutoxy group, resulting in different chemical and physical properties.

    1,2-Dimethyl-3-(4-methylbutoxy)benzene: Similar structure but with a different substituent, leading to variations in reactivity and applications.

    1,2-Dimethyl-3-(4-propoxy)benzene:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

1,2-dimethyl-3-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-12(2)17-11-6-5-10-16-15-9-7-8-13(3)14(15)4/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZNCSTGYAQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCSC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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